molecular formula C19H17BrN2O5 B11539010 Ethyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B11539010
M. Wt: 433.3 g/mol
InChI Key: RVTZVZWRLYHQCA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5’-bromo-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of both chromene and indole moieties in its structure suggests it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5’-bromo-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Spirocyclization: The chromene intermediate undergoes spirocyclization with an indole derivative in the presence of a base to form the spiro compound.

    Bromination: The spiro compound is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group.

    Amination and Esterification: The final steps involve amination and esterification to introduce the amino and ethyl ester groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5’-bromo-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromo group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of amino or alkoxy derivatives.

Scientific Research Applications

Ethyl 2-amino-5’-bromo-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Industry: It may be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5’-bromo-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the amino and bromo groups allows for potential hydrogen bonding and halogen bonding interactions, respectively, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-amino-5’-bromo-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can be compared with other spiro compounds such as:

    Spirooxindoles: These compounds also contain a spiro linkage and are known for their biological activities.

    Spirochromenes: Similar to the compound , spirochromenes have a chromene core and exhibit diverse pharmacological properties.

    Spiroindolines: These compounds feature an indoline moiety and are studied for their potential therapeutic applications.

The uniqueness of Ethyl 2-amino-5’-bromo-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate lies in its specific combination of functional groups and its spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17BrN2O5

Molecular Weight

433.3 g/mol

IUPAC Name

ethyl 2'-amino-5-bromo-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate

InChI

InChI=1S/C19H17BrN2O5/c1-2-26-17(24)15-16(21)27-13-5-3-4-12(23)14(13)19(15)10-8-9(20)6-7-11(10)22-18(19)25/h6-8H,2-5,21H2,1H3,(H,22,25)

InChI Key

RVTZVZWRLYHQCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)NC3=O)C(=O)CCC2)N

Origin of Product

United States

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